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Introduction
Trestolone, also known as 7α-methyl-19-nortestosterone (MENT), is a potent synthetic

androgen and progestin that has garnered significant interest for its potential applications in

male contraception and androgen replacement therapy.[1][2] Its unique pharmacological profile,

characterized by strong anabolic and androgenic effects coupled with significant progestogenic

activity, sets it apart from other synthetic androgens. This technical guide provides an in-depth

analysis of the progestogenic activity of Trestolone, its interaction with the progesterone and

androgen receptors, and the implications of these interactions for its therapeutic use and side

effect profile.

Receptor Binding and Activity
Trestolone exerts its physiological effects by binding to and activating both the androgen

receptor (AR) and the progesterone receptor (PR).[1]

Quantitative Analysis of Receptor Binding and Potency
While specific Ki or IC50 values for Trestolone's binding affinity to the progesterone and

androgen receptors are not readily available in the reviewed literature, comparative studies and

activity assays provide valuable insights into its potency.
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Compound Receptor
Relative Binding
Affinity/Potency

Reference

Trestolone (MENT)
Progesterone

Receptor (PR)

Comparable to

Progesterone
[3]

Trestolone (MENT)
Progesterone

Receptor (PR)

As efficient as

Progesterone in

activating PR-

mediated reporter

gene expression

[4]

Trestolone (MENT)
Androgen Receptor

(AR)

10 times more potent

than Testosterone and

Dihydrotestosterone in

activating AR-driven

gene expression

Trestolone (MENT) -
Anabolic:Androgenic

Ratio of 2300:650

Table 1: Receptor Binding and Potency of Trestolone (MENT)

Experimental Protocols
The determination of receptor binding affinity and functional activity is crucial for characterizing

the pharmacological profile of compounds like Trestolone. The following are detailed

methodologies for key experiments used in such evaluations.

This assay determines the ability of a test compound to compete with a radiolabeled ligand for

binding to the progesterone receptor.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Trestolone for the

progesterone receptor, which can be used to calculate the inhibitory constant (Ki).

Materials:

Purified human progesterone receptor (PR) ligand-binding domain (LBD)
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Radiolabeled progesterone ligand (e.g., [³H]-Progesterone)

Test compound (Trestolone) at various concentrations

Assay buffer (e.g., Tris-HCl buffer with additives to stabilize the receptor)

Scintillation vials and scintillation fluid

Filter plates and filtration apparatus

Scintillation counter

Procedure:

A constant concentration of purified PR-LBD is incubated with a fixed concentration of the

radiolabeled progesterone ligand.

Increasing concentrations of the unlabeled test compound (Trestolone) are added to the

incubation mixture.

The mixture is incubated at a specific temperature (e.g., 4°C) for a sufficient time to reach

equilibrium.

The receptor-bound radioligand is separated from the unbound radioligand using a filtration

method (e.g., passing the mixture through a filter plate that retains the receptor-ligand

complex).

The filters are washed to remove any unbound radioligand.

The amount of radioactivity retained on the filters is quantified using a scintillation counter.

The data are plotted as the percentage of specific binding versus the logarithm of the

competitor concentration.

The IC50 value, the concentration of the test compound that inhibits 50% of the specific

binding of the radioligand, is determined from the resulting dose-response curve.

The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
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Workflow for Progesterone Receptor Competitive Binding Assay.
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This assay is similar to the PR binding assay but utilizes components specific to the androgen

receptor.

Objective: To determine the IC50 and Ki of Trestolone for the androgen receptor.

Materials:

Purified human androgen receptor (AR) ligand-binding domain (LBD)

Radiolabeled androgen ligand (e.g., [³H]-Mibolerone or [³H]-R1881)

Test compound (Trestolone) at various concentrations

Assay buffer

Scintillation vials and scintillation fluid

Filter plates and filtration apparatus

Scintillation counter

Procedure: The procedure is analogous to the progesterone receptor binding assay, with the

substitution of AR-LBD and a radiolabeled androgen ligand. The same steps of incubation,

separation, quantification, and data analysis are followed to determine the IC50 and Ki values

of Trestolone for the androgen receptor.
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Workflow for Androgen Receptor Competitive Binding Assay.
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Signaling Pathways
Upon binding to its respective receptors, Trestolone initiates a cascade of intracellular events

that ultimately lead to changes in gene expression and cellular function.

Progesterone Receptor Signaling
Trestolone, acting as a progesterone receptor agonist, can activate both genomic and non-

genomic signaling pathways.

Genomic Pathway: In the classical genomic pathway, Trestolone binds to the PR in the

cytoplasm, causing the dissociation of heat shock proteins. The activated Trestolone-PR

complex then translocates to the nucleus, dimerizes, and binds to progesterone response

elements (PREs) on the DNA. This interaction modulates the transcription of target genes.

Non-Genomic Pathway: Trestolone can also initiate rapid, non-genomic signaling by

interacting with membrane-associated PRs. This can lead to the activation of intracellular

signaling cascades, such as the Src/Ras/MAPK pathway, influencing cellular processes

independently of gene transcription.
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Trestolone-activated Progesterone Receptor signaling pathways.
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Androgen Receptor Signaling
As a potent androgen, Trestolone activates the androgen receptor through similar genomic

and non-genomic mechanisms.

Genomic Pathway: Trestolone binds to the AR in the cytoplasm, inducing a conformational

change and dissociation from chaperone proteins. The Trestolone-AR complex translocates

to the nucleus, dimerizes, and binds to androgen response elements (AREs) in the promoter

regions of target genes, thereby regulating their transcription. This pathway is responsible for

the anabolic and androgenic effects of Trestolone.

Non-Genomic Pathway: Similar to its action on the PR, Trestolone can also elicit rapid

cellular responses through membrane-associated ARs, activating second messenger

systems and kinase cascades.
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Trestolone-activated Androgen Receptor signaling pathways.

Implications of Progestogenic Activity
The significant progestogenic activity of Trestolone has several important implications for its

therapeutic use and potential side effects.
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Contribution to Contraceptive Efficacy
The progestogenic activity of Trestolone contributes to its efficacy as a male contraceptive by

potently suppressing the release of gonadotropins, luteinizing hormone (LH) and follicle-

stimulating hormone (FSH), from the pituitary gland. This suppression leads to a reduction in

intratesticular testosterone and disrupts spermatogenesis.

Potential for Gynecomastia
Gynecomastia, the benign proliferation of male breast glandular tissue, is a potential side effect

of Trestolone use. The underlying cause of gynecomastia is an imbalance in the estrogen-to-

androgen ratio, with a relative excess of estrogenic activity.

The progestogenic activity of Trestolone can contribute to this imbalance through several

proposed mechanisms:

Enhancement of Estrogenic Effects: Progesterone has been suggested to enhance the

proliferative effects of estrogens on breast tissue. By acting as a potent progestin,

Trestolone may sensitize the breast tissue to the effects of its aromatized metabolite, 7α-

methylestradiol.

Indirect Effects on Hormone Balance: While androgens generally inhibit breast tissue growth,

the potent progestogenic activity of Trestolone might alter the local hormonal milieu within

the breast tissue, potentially shifting the balance towards a more estrogenic environment.

Interaction with Prolactin Signaling: There is evidence of cross-talk between progesterone

and prolactin receptor signaling pathways. While the direct role of prolactin in gynecomastia

is debated, alterations in these signaling cascades could potentially contribute to breast

tissue proliferation.

It is important to note that despite its strong androgenic properties which should theoretically

counteract gynecomastia, the potent progestogenic activity of Trestolone introduces a

complex interplay of hormonal signals at the breast tissue level that can lead to this side effect.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b1663297?utm_src=pdf-body
https://www.benchchem.com/product/b1663297?utm_src=pdf-body
https://www.benchchem.com/product/b1663297?utm_src=pdf-body
https://www.benchchem.com/product/b1663297?utm_src=pdf-body
https://www.benchchem.com/product/b1663297?utm_src=pdf-body
https://www.benchchem.com/product/b1663297?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663297?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Trestolone

Potent Progestogenic
Activity

Strong Androgenic
Activity

Aromatization to
7α-methylestradiol

Breast Tissue

Sensitizes Inhibits
Proliferation

Estrogen Receptor
Activation

Stimulates
Proliferation

Gynecomastia

Results in

Click to download full resolution via product page

Logical relationship of Trestolone's activities leading to gynecomastia.

Conclusion
Trestolone (MENT) is a unique synthetic steroid with potent agonist activity at both the

androgen and progesterone receptors. Its high anabolic and androgenic potency makes it a

promising candidate for various therapeutic applications. However, its significant progestogenic

activity is a critical aspect of its pharmacological profile that must be carefully considered. This

activity contributes to its contraceptive efficacy but also presents a potential risk for side effects

such as gynecomastia due to a complex interplay of hormonal signaling pathways. Further

research is warranted to fully elucidate the quantitative binding kinetics of Trestolone to both

the progesterone and androgen receptors and to further detail the molecular mechanisms by
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which its progestogenic activity influences the development of gynecomastia in the presence of

strong androgenic effects. A thorough understanding of these interactions is essential for the

safe and effective development of Trestolone-based therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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